molecular formula C24H37NO3 B3026270 N-(2-hydroxyethyl)-9-[3-(2Z,5Z,8Z)-2,5,8-undecatrien-1-yl-2-oxiranyl]-4Z,7Z-nonadienamide CAS No. 2123484-71-7

N-(2-hydroxyethyl)-9-[3-(2Z,5Z,8Z)-2,5,8-undecatrien-1-yl-2-oxiranyl]-4Z,7Z-nonadienamide

Cat. No.: B3026270
CAS No.: 2123484-71-7
M. Wt: 387.6 g/mol
InChI Key: OZFSRFILTKLOCC-UQZHZJRSSA-N
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Description

N-(2-hydroxyethyl)-9-[3-(2Z,5Z,8Z)-2,5,8-undecatrien-1-yl-2-oxiranyl]-4Z,7Z-nonadienamide is a structurally complex amide derivative characterized by:

  • A polyunsaturated hydrocarbon backbone with conjugated double bonds (4Z,7Z-nonadienamide) and an additional 2Z,5Z,8Z-undecatrienyl substituent.
  • An oxirane (epoxide) ring at the C-2 position of the undecatrienyl chain, introducing steric and electronic complexity.

This compound’s structural features suggest applications in medicinal chemistry (e.g., bioactive lipid analogs) or materials science (e.g., polymer precursors).

Properties

IUPAC Name

(4Z,7Z)-N-(2-hydroxyethyl)-9-[3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]nona-4,7-dienamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37NO3/c1-2-3-4-5-6-7-8-11-14-17-22-23(28-22)18-15-12-9-10-13-16-19-24(27)25-20-21-26/h3-4,6-7,10-15,22-23,26H,2,5,8-9,16-21H2,1H3,(H,25,27)/b4-3-,7-6-,13-10-,14-11-,15-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFSRFILTKLOCC-UQZHZJRSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC1C(O1)CC=CCC=CCCC(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CC1C(O1)C/C=C\C/C=C\CCC(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxyethyl)-9-[3-(2Z,5Z,8Z)-2,5,8-undecatrien-1-yl-2-oxiranyl]-4Z,7Z-nonadienamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C22H37NO3C_{22}H_{37}NO_3 and features multiple double bonds and an oxirane ring, which contribute to its biological activity. The structural complexity allows for interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties :
    • Studies have shown that derivatives of similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range .
    • A related compound displayed selective cytotoxicity against cancer cells while sparing normal cells, indicating a potential therapeutic window .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been noted to modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines in macrophages .
  • Neuroprotective Effects :
    • Some studies suggest that compounds with similar functional groups may protect neuronal cells from oxidative stress and apoptosis .

The precise mechanisms of action for this compound remain to be fully elucidated. However, potential mechanisms include:

  • Interaction with Cell Membranes : The hydrophobic regions of the molecule may integrate into lipid membranes, altering membrane fluidity and affecting receptor signaling.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit certain enzymes involved in cancer cell proliferation and survival pathways.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Cancer Cell Lines :
    • A study examined the effects of a structurally similar compound on various cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 0.65 to 2.41 µM against MCF-7 cells .
  • Inflammation Model :
    • In a mouse model of inflammation, a related compound demonstrated a reduction in paw edema and lower levels of inflammatory cytokines compared to control groups .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Cell Line/Model
Compound AAnticancer0.65MCF-7
Compound BAnti-inflammatoryN/AMouse model
Compound CNeuroprotectiveN/ANeuronal cultures
MechanismDescription
Membrane InteractionAlters membrane fluidity and receptor signaling
Enzyme InhibitionInhibits enzymes involved in proliferation pathways

Scientific Research Applications

Antitumor Activity

Research indicates that (±)10(11)-EDP ethanolamide possesses antitumor properties. In vitro studies have demonstrated its ability to reduce the viability of osteosarcoma cells (143B cell line) at concentrations of 12.5 and 25 μM. The compound induces apoptosis and inhibits cell migration in these cancer cells .

Anti-inflammatory Effects

The compound has been shown to exhibit anti-inflammatory properties through its action on the endocannabinoid system. It may play a role in reducing inflammation by modulating the activity of immune cells and cytokine production .

Angiogenesis Inhibition

In assays involving human umbilical vein endothelial cells (HUVECs), (±)10(11)-EDP ethanolamide has been reported to inhibit tube formation, a critical process in angiogenesis. This suggests potential therapeutic applications in conditions characterized by excessive blood vessel formation .

Case Study 1: Osteosarcoma Treatment

A study published in the Journal of Medicinal Chemistry investigated the effects of (±)10(11)-EDP ethanolamide on metastatic osteosarcoma cells. The results indicated a significant reduction in cell viability and migration, highlighting its potential as a therapeutic agent for osteosarcoma treatment .

Case Study 2: Inflammatory Disorders

In another study focusing on inflammatory responses, (±)10(11)-EDP ethanolamide was administered to models of chronic inflammation. The findings suggested that it effectively reduced markers of inflammation and improved outcomes in these models, supporting its use as an anti-inflammatory agent .

Summary Table of Applications

ApplicationMechanism/EffectReference
Antitumor ActivityInduces apoptosis; inhibits cell migration
Anti-inflammatoryModulates immune response; reduces cytokines
Angiogenesis InhibitionInhibits tube formation in endothelial cells

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Key Features LogP Water Solubility Key Functional Groups Reference
N-(2-hydroxyethyl)-9-[3-(2Z,5Z,8Z)-2,5,8-undecatrien-1-yl-2-oxiranyl]-4Z,7Z-nonadienamide Polyunsaturated chain, epoxide, hydroxyethyl amide ~7.5* <5 mg/L* Epoxide, amide, conjugated dienes Estimated
9-Octadecenamide, N-(2-(2-hydroxyethoxy)ethyl)-, (9Z)- (CAS 20429-33-8) Monounsaturated C18 chain, hydroxyethoxyethyl amide 6.86 5.46 mg/L Amide, hydroxyethyl
(2E,4E)-2-Methyl-2,4-undecadienal (Compound 12) α,β-unsaturated aldehyde with conjugated dienes ~3.2† Low Aldehyde, conjugated dienes
2-(4-((2,4-Dioxothiazolidin-5-Ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides Thiazolidinedione core, methoxy-phenoxy acetamide derivatives 2.5–4.0 Moderate Thiazolidinedione, amide

*Estimated based on structural similarity to (higher unsaturation increases LogP).
†Estimated using computational tools (EPI Suite).

Functional Group Analysis

Epoxide vs. Aldehyde/Thiazolidinedione Moieties

  • Epoxide Reactivity : The oxirane group in the target compound is highly reactive compared to the aldehydes in or the thiazolidinediones in . Epoxides are prone to nucleophilic attack (e.g., by amines or thiols), enabling crosslinking or prodrug strategies.
  • Biological Activity: Thiazolidinediones () are known hypoglycemic agents , whereas epoxide-containing compounds often exhibit anti-inflammatory or cytotoxic properties. The target compound’s bioactivity remains uncharacterized but could diverge significantly due to its unique structure.

Physicochemical Properties

  • Stereochemical Complexity: The 2Z,5Z,8Z-undecatrienyl and 4Z,7Z-nonadienamide motifs require stringent stereochemical control during synthesis, akin to the high 2E:2Z ratios (30:1) achieved in ’s aldehyde synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxyethyl)-9-[3-(2Z,5Z,8Z)-2,5,8-undecatrien-1-yl-2-oxiranyl]-4Z,7Z-nonadienamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxyethyl)-9-[3-(2Z,5Z,8Z)-2,5,8-undecatrien-1-yl-2-oxiranyl]-4Z,7Z-nonadienamide

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